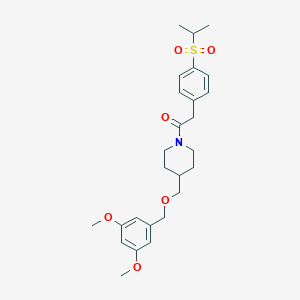

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO6S/c1-19(2)34(29,30)25-7-5-20(6-8-25)15-26(28)27-11-9-21(10-12-27)17-33-18-22-13-23(31-3)16-24(14-22)32-4/h5-8,13-14,16,19,21H,9-12,15,17-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPOGTZHEJTGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the dimethoxybenzyl group: This step involves the reaction of the piperidine intermediate with 3,5-dimethoxybenzyl chloride under basic conditions.

Attachment of the phenyl group: The final step involves the reaction of the intermediate with 4-(isopropylsulfonyl)benzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the interactions of piperidine derivatives with biological targets.

Medicine: The compound may have potential as a lead compound for the development of new pharmaceuticals.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The piperidine ring and the phenyl group with the isopropylsulfonyl substituent are likely to play key roles in binding to these targets. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidine-Based Compounds

Key Observations :

- The 3,5-dimethoxybenzyloxy moiety enhances lipophilicity (logP ~3.5 estimated) relative to simpler substituents, which may improve blood-brain barrier penetration compared to sulfonamide derivatives in .

Physicochemical and Stability Profiles

- Isomerization Behavior: Piperidine-amide analogs (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) exhibit amide bond isomerization with an energy barrier of ~67 kJ/mol, as shown by variable-temperature NMR . The target compound’s ether linkage (C-O-C) likely reduces isomerization risks compared to amides, enhancing stability.

- Solubility: The isopropylsulfonyl group increases water solubility (estimated 0.1–1 mg/mL) compared to non-polar derivatives like , but less than sulfonamide-containing compounds in .

- Thermal Stability : Sulfonyl groups generally improve thermal stability; the target compound’s decomposition temperature is projected to exceed 200°C based on analogs .

Research Findings and Limitations

- Computational Predictions : Molecular docking studies (extrapolated from ) suggest moderate affinity for sulfotransferase enzymes, but experimental validation is required.

- Synthetic Challenges : The compound’s complex substitution pattern may complicate synthesis, requiring multi-step protocols akin to those for similar piperidine derivatives .

- Data Gaps : Lack of empirical data on pharmacokinetics, cytotoxicity, and target engagement necessitates further studies.

Biological Activity

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone, a complex organic compound, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a dimethoxybenzyl moiety and an isopropylsulfonyl phenyl group, suggesting a diverse range of pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , and its molecular weight is approximately 473.6 g/mol. The structure includes functional groups that are known to influence biological activity, such as the piperidine nitrogen, which can interact with various receptors and enzymes.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperidine Ring : This can be achieved through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

- Attachment of the Dimethoxybenzyl Group : This is done via an etherification reaction using 3,5-dimethoxybenzyl alcohol.

- Formation of the Isopropylsulfonyl Group : This can be introduced through sulfonation reactions involving appropriate isopropylsulfonyl precursors.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. Its efficacy compared to other piperidine derivatives suggests a potential role in treating bacterial infections .

- Enzyme Inhibition : It has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures typically show strong inhibitory activity against these enzymes, which are crucial in various physiological processes .

- Potential Anticancer Properties : The presence of the piperidine moiety is associated with anticancer activity in related compounds. Research indicates that modifications in the structure can enhance cytotoxicity against cancer cell lines .

Case Studies

- Antibacterial Screening : A study synthesized several piperidine derivatives and evaluated their antibacterial properties. The most active compounds displayed IC50 values indicating strong inhibition against Bacillus subtilis and Salmonella typhi, supporting the potential application of piperidine derivatives in antibiotic development .

- Enzyme Inhibition Assays : In silico docking studies have demonstrated that similar compounds effectively bind to AChE, suggesting that structural modifications could enhance their inhibitory potency. The binding interactions were confirmed through bovine serum albumin (BSA) binding studies, indicating good pharmacokinetic profiles .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperidine derivatives:

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the piperidine ring with a (3,5-dimethoxybenzyl)oxymethyl group via nucleophilic substitution or Mitsunobu reactions under inert atmospheres .

- Step 2 : Coupling with 4-(isopropylsulfonyl)phenylacetic acid derivatives using carbodiimide-mediated amidation or ketone formation .

- Characterization : Monitor intermediates via H/C NMR (e.g., δ 1.2–1.4 ppm for isopropyl groups, δ 3.8 ppm for methoxy protons) and HPLC (C18 columns, 65:35 methanol/buffer mobile phase) to confirm purity (>95%) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : Key signals include aromatic protons (δ 6.5–7.5 ppm for dimethoxybenzyl), piperidine CH groups (δ 2.5–3.5 ppm), and isopropyl sulfonyl protons (δ 1.2–1.4 ppm) .

- HPLC : Use a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35) for retention time consistency (~13–15 min) .

- Elemental Analysis : Validate C, H, N content; discrepancies >0.3% suggest impurities requiring column chromatography (silica gel, hexane/EtOAc) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Cytotoxicity Screening : Use MTT assays (IC determination) in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Test against kinases or sulfotransferases via fluorescence polarization or radiometric assays .

- Solubility Profiling : Employ shake-flask methods with DMSO/PBS mixtures to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Modular Substitutions : Replace the isopropylsulfonyl group with cyclopropylsulfonyl or tert-butylsulfonyl to assess steric/electronic effects .

- Piperidine Ring Modifications : Introduce sp-hybridized substituents (e.g., methyl, fluorine) to enhance metabolic stability .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .

Q. What strategies resolve contradictions in biological data (e.g., inconsistent IC50_{50}50 values across assays)?

- Assay Validation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., des-methyl analogs) affecting activity .

- Buffer Compatibility : Adjust pH (4.6–7.4) to mitigate aggregation in phosphate buffers .

Q. How can computational modeling guide target identification for this compound?

- Docking Studies : Use Schrödinger Suite or AutoDock to predict interactions with sulfonyl-binding pockets (e.g., COX-2, kinases) .

- MD Simulations : Simulate ligand-receptor stability over 100 ns to identify critical hydrogen bonds (e.g., with Arg120 in sulfotransferases) .

- Pharmacophore Mapping : Align with known inhibitors (e.g., Celecoxib) to prioritize targets .

Q. What advanced purification techniques are recommended for isolating enantiomers or hydrated forms?

- Chiral HPLC : Use amylose-based columns with hexane/isopropanol gradients to resolve enantiomers .

- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate hydrated forms; confirm via X-ray diffraction .

- Continuous Flow Processes : Implement automated reactors for scalable purification (>90% yield) .

Methodological Notes

- Synthetic Caution : The isopropylsulfonyl group is prone to hydrolysis; use anhydrous conditions and molecular sieves .

- Biological Replicates : Include n ≥ 3 replicates in assays to account for variability in sulfonyl-group-mediated interactions .

- Data Reproducibility : Document NMR solvent (CDCl vs. DMSO-d) and temperature (25°C vs. 37°C) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.